tert-Butyl pyrrolidin-2-ylcarbamate

Description

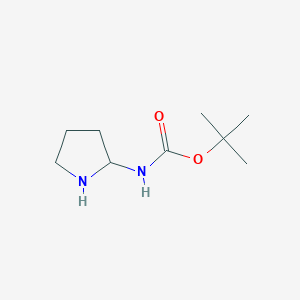

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrolidin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZQOKGDPJRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595118 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185693-00-9 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Pyrrolidin 2 Ylcarbamate and Its Derivatives

Direct N-Boc Protection Strategies

The most straightforward approach to synthesizing tert-butyl pyrrolidin-2-ylcarbamate is the direct protection of the amino group of a pre-existing pyrrolidine (B122466) ring. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common and efficient reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. mdpi.comnih.gov

Application of Di-tert-butyl Dicarbonate (Boc₂O) under Diverse Reaction Conditions

The N-Boc protection of amines, including 2-aminopyrrolidine, is highly flexible and can be performed under a variety of conditions to achieve high yields. sigmaaldrich.com The reaction involves the nucleophilic attack of the amine on the Boc anhydride. nih.gov Common bases employed to facilitate this reaction include sodium bicarbonate, triethylamine (B128534) (TEA), and 4-(dimethylamino)pyridine (DMAP). nih.govsigmaaldrich.com The choice of solvent is also versatile, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and even water being suitable media. nih.govsigmaaldrich.com For instance, the reaction can be carried out in DCM at 0°C to room temperature in the presence of TEA, or in THF with DMAP. nih.gov

A catalyst-free approach for N-tert-butyloxycarbonylation of amines has also been developed using water as the solvent, which presents a more environmentally friendly option. nih.gov

Table 1: Selected Reaction Conditions for N-Boc Protection with Boc₂O

| Amine Substrate | Base | Solvent | Temperature | Time | Yield | Reference |

| Pyrrolidine | Triethylamine | Dichloromethane | 0°C to RT | 1 hour | 100% | nih.gov |

| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | - | Dichloromethane | Not Specified | Not Specified | Not Specified | nih.gov |

| General Amines | DMAP | Tetrahydrofuran | Room Temperature | 12 hours | Not Specified | nih.gov |

| General Amines | - | Water/Acetone | Room Temperature | Not Specified | High | nih.gov |

Catalytic Systems for Chemoselective N-Boc Protection

To enhance the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These catalysts can offer milder reaction conditions, shorter reaction times, and improved chemoselectivity, particularly for substrates with multiple functional groups.

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The catalytic role is believed to involve the activation of Boc₂O through hydrogen bonding with the ionic liquid. organic-chemistry.org This method can proceed under solvent-free conditions, offering a green chemistry advantage. nih.gov

Hexafluoroisopropanol (HFIP): 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) serves as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. researchgate.netorgsyn.org Reactions in HFIP are typically fast, occurring at room temperature within minutes and providing excellent yields. researchgate.netorgsyn.org This system is notable for its lack of side reactions, such as the formation of isocyanates or ureas. researchgate.netorgsyn.org Furthermore, HFIP can be recycled, adding to the sustainability of the process. researchgate.netorgsyn.orgnih.gov

Supported Acid Catalysts: Solid acid catalysts, such as H-BEA zeolite, have been effectively used for N-Boc protection, particularly in continuous flow reactors. nih.gov This method allows for high throughput and easy separation of the catalyst from the product stream. nih.gov Other solid-supported acid catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have also been reported to be highly efficient, reusable, and cost-effective for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org A variety of other Lewis and Brønsted acid catalysts, including ZnCl₂, LiClO₄, FeCl₃, and I₂, have also been explored for this transformation. researchgate.net

Pyrrolidine Ring Formation Incorporating Carbamate (B1207046) Functionality

An alternative synthetic strategy involves the construction of the pyrrolidine ring itself in a manner that incorporates the desired carbamate functionality. This approach is particularly valuable for creating stereochemically defined pyrrolidine derivatives.

Cyclization Reactions for Pyrrolidin-2-ylcarbamate Core Construction

Various cyclization reactions can be employed to form the pyrrolidine ring. These methods often start from acyclic precursors that contain the necessary functionalities to undergo intramolecular ring closure.

One such method is the aza-Heck cyclization . In this palladium-catalyzed reaction, an activated N-hydroxycarbamate can undergo oxidative addition to a palladium(0) catalyst, followed by migratory insertion of an alkene to form the C-N bond and construct the pyrrolidine ring. mdpi.com This approach is versatile, allowing for the formation of various substituted pyrrolidines. mdpi.com

Another strategy is the Michael addition/cyclization cascade . Ylide-initiated Michael addition to an α,β-unsaturated system can be followed by an intramolecular cyclization to furnish the pyrrolidine ring. researchgate.net For example, the reaction of an allenic acid with a primary amine, an isocyanide, and an aldehyde via a Ugi reaction can produce an N-substituted-2-alleneamide, which then undergoes a base-mediated 5-exo-dig cyclization to yield a pyrrolidin-5-one-2-carboxamide. nih.gov Similarly, a nitro-Michael addition followed by a reductive cyclization cascade can lead to highly functionalized spiro-pyrrolidinyl-oxindoles. nih.gov

Reductive amination of a 1,4-dicarbonyl compound with an amine followed by cyclization is a classical method for pyrrolidine synthesis and can be adapted to produce carbamate-substituted pyrrolidines. nih.gov

Stereoselective and Enantioselective Pyrrolidine Ring Synthesis

The control of stereochemistry is crucial in the synthesis of many biologically active compounds. Several methods have been developed for the stereoselective and enantioselective synthesis of the pyrrolidine ring.

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the enantioselective synthesis of substituted pyrrolidines. unimi.itrsc.org This reaction can create multiple stereocenters in a single step with high regio- and diastereoselectivity. rsc.org

Hydrozirconation-Cyclization: A diastereoselective synthesis of pyrrolidines can be achieved from chiral N-allyl oxazolidines through a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.govnih.gov

Asymmetric Deprotonation: The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like (-)-sparteine (B7772259), followed by reaction with an electrophile, allows for the synthesis of enantioenriched 2-substituted pyrrolidines. researchgate.net This method has been successfully applied in the total synthesis of phenanthroindolizidine alkaloids. researchgate.net

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The pyrrolidine ring and the carbamate group offer multiple sites for functionalization.

Alkylation: The nitrogen of the pyrrolidine ring can be alkylated. For instance, N-Boc-2-aminopyridine can be deprotonated with a base like sodium hydride and then alkylated with an alkyl halide. Photoredox catalysis has also been employed for the sp³ C-H alkylation of N-Boc-pyrrolidine.

Acylation: The pyrrolidine nitrogen can also be acylated. For example, tert-butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)carbamate can be synthesized, indicating the feasibility of introducing acyl groups onto the pyrrolidine nitrogen.

Derivatization of the Carbamate Group: The carbamate group itself can be a point of modification. While the Boc group is generally stable, it can be cleaved under acidic conditions to reveal the free amine, which can then be further functionalized. sigmaaldrich.com Additionally, the carbamate nitrogen can, under certain conditions, participate in further reactions. For instance, the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives involves the condensation of a substituted carboxylic acid with a Boc-protected aminophenylcarbamate, showcasing the possibility of forming amide bonds at the carbamate nitrogen. nih.gov The development of self-immolative spacers based on a pyrrolidine-carbamate structure highlights the potential for designing derivatives with specific release mechanisms. nih.gov

Amination Reactions for Pyrrolidine Substitution

Amination reactions are fundamental to the synthesis and functionalization of the pyrrolidine ring, providing a direct route to introduce nitrogen-containing substituents.

A copper-catalyzed intramolecular amination of remote unactivated C(sp³)–H bonds offers a mild and effective method for producing pyrrolidines with good yields and high regio- and chemoselectivity. nih.gov This approach avoids the need for pre-functionalized starting materials. Another strategy involves the diastereoselective C–H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines, catalyzed by iron dipyrrinato complexes. acs.org Experimental and theoretical studies have guided the optimization of these catalysts to achieve high diastereoselectivity. acs.org

Biocatalysis has also emerged as a powerful tool. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. rsc.org This enzymatic approach represents a green and efficient alternative to traditional chemical methods. Additionally, tandem amination/cyanation/alkylation sequences catalyzed by copper, and silver-mediated amination/oxidation reactions provide one-pot syntheses of functionalized pyrrolidines and pyrroles from amine-tethered alkynes without the need for protecting groups. nih.gov

The functionalization of endocyclic enamines through iodoamination presents another pathway to substituted pyrrolidines. This method allows for the introduction of an amino group at the β-position, which can then be further elaborated. nih.gov

| Method | Catalyst/Reagent | Key Features |

| Intramolecular C(sp³)–H Amination | Copper catalyst | Mild conditions, high regioselectivity |

| Diastereoselective C–H Amination | Iron dipyrrinato complex | High diastereoselectivity for 2,5-disubstitution |

| Asymmetric Synthesis | Transaminases | High enantiomeric excess |

| Tandem Amination/Cyanation/Alkylation | Copper catalyst | One-pot synthesis, no protecting groups |

| Iodoamination of Enamines | Iodine | Introduction of β-amino functionality |

Palladium-Catalyzed Coupling Reactions for Pyrrolidinyl Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the modification of pyrrolidine scaffolds. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrrolidine ring.

One prominent application is the α-arylation of N-Boc-pyrrolidine. An enantioselective palladium-catalyzed α-arylation has been developed, which relies on the enantioselective deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species. This intermediate then undergoes transmetalation with zinc chloride and is subsequently coupled with various aryl halides. nih.gov This method provides access to a diverse range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity and has been utilized in the synthesis of (R)-nicotine. nih.gov

Palladium catalysis is also crucial for the synthesis of N-aryl pyrrolidines. Tandem N-arylation/carboamination reactions of primary γ-amino alkenes with an aryl bromide and a vinyl bromide can produce N-aryl-2-allyl pyrrolidines. nih.gov These reactions exhibit high diastereoselectivity. nih.gov Furthermore, the palladium-catalyzed intramolecular carboamination of γ-(N-arylamino)alkenes with aryl bromides is an effective method for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. nih.gov

The synthesis of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate has been achieved through a palladium-catalyzed coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with tert-butyl carbamate using palladium acetate (B1210297) and Xantphos as the ligand. researchgate.net This demonstrates the utility of palladium catalysis in constructing complex heterocyclic systems containing the pyrrolidinyl carbamate motif.

| Reaction Type | Catalytic System | Substrates | Product |

| Enantioselective α-Arylation | Pd(OAc)₂ / P(tBu)₃-HBF₄ | N-Boc-pyrrolidine, Aryl halides | 2-Aryl-N-Boc-pyrrolidines |

| Tandem N-Arylation/Carboamination | Palladium(0) / Monophosphine ligand | γ-Amino alkene, Aryl bromide, Vinyl bromide | N-Aryl-2-allyl pyrrolidines |

| Intramolecular Carboamination | Palladium(0) catalyst | γ-(N-Arylamino)alkenes, Aryl bromides | N-Aryl-2-benzyl pyrrolidines |

| C-N Coupling | Palladium acetate / Xantphos | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, tert-Butyl carbamate | tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate |

Curtius Rearrangement in the Preparation of Carbamate Derivatives

The Curtius rearrangement is a versatile and widely used reaction for the conversion of carboxylic acids into primary amines, urethanes, and ureas via an isocyanate intermediate. researchgate.netrsc.org This reaction proceeds with retention of stereochemistry and tolerates a wide range of functional groups, making it particularly valuable in the synthesis of complex molecules, including derivatives of this compound.

A key application of the Curtius rearrangement in this context is the synthesis of carbamate-protected amines from carboxylic acids. For instance, in the synthesis of quinolone antibacterials containing substituted pyrrolidines, a pyrrolidine carboxylic acid derivative is converted to the corresponding Boc-protected amine using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine in the presence of tert-butanol. researchgate.net This step is crucial for introducing the desired amino functionality with the tert-butoxycarbonyl (Boc) protecting group. researchgate.net

The rearrangement can also be applied to α-amino acids to produce valuable building blocks. For example, the Darapsky degradation, a variation of the Curtius rearrangement, converts α-cyanoesters to amino acids. rsc.org This involves the conversion of an ester to an acylhydrazine, followed by reaction with nitrous acid to form an acyl azide, which then rearranges in the presence of an alcohol to yield a carbamate. rsc.org

Interestingly, the outcome of the Curtius rearrangement can be influenced by the substrate structure. In the case of N-Boc-protected quaternary proline derivatives, thermal Curtius rearrangement conditions lead to ring-opened ketone and unsaturated pyrrolidine products instead of the expected carbamate. acs.orgacs.org This is attributed to the stability of a postulated N-acyliminium species formed from the hindered quaternary isocyanate. acs.orgacs.org

| Starting Material | Reagents | Product Type | Ref. |

| Pyrrolidine carboxylic acid | DPPA, Et₃N, tBuOH | Boc-protected pyrrolidinamine | researchgate.net |

| α-Cyanoester | 1. Hydrazine 2. Nitrous acid 3. Alcohol | Carbamate (precursor to amino acid) | rsc.org |

| N-Boc-quaternary proline | DPPA, Benzyl alcohol, Heat | Ring-opened ketone/Unsaturated pyrrolidine | acs.orgacs.org |

Organophotoredox Catalysis for C-H Functionalization of Pyrrolidine Systems

Organophotoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful and sustainable tool for the C-H functionalization of various organic molecules, including pyrrolidine systems. organic-chemistry.orgrsc.org This approach enables the direct conversion of C-H bonds into new C-C or C-X bonds, often under mild conditions.

The C-H functionalization of amines, including pyrrolidine, can be achieved through the in situ generation of N-chloro amines, which then participate in reactions with various coupling partners. acs.org This strategy has been successfully merged with palladium catalysis to achieve C-H arylation. acs.org A combination of photoredox catalysis and a Brønsted acid can facilitate the Minisci-type radical alkylation of heteroarenes with α-amino radicals generated from pyrrolidines. acs.org

Visible light-promoted intramolecular radical cyclization reactions provide a metal-free pathway to pyrrolidinone derivatives using Rose Bengal as a photoredox catalyst. rsc.orgresearchgate.net This method is characterized by its synthetic efficiency and green reaction profile. rsc.orgresearchgate.net Furthermore, a one-pot photoenzymatic synthesis has been developed to produce chiral N-Boc-3-amino/hydroxy-pyrrolidines. This process combines a regioselective photochemical oxyfunctionalization to generate a pyrrolidinone intermediate, followed by a stereoselective biocatalytic transamination or carbonyl reduction. nih.gov

A catalytic benzylic Csp³–H functionalization protocol has also been described, which uses a bromide catalyst and an oxidant under visible light to generate a nitrogen-centered radical for a site-selective hydrogen atom transfer (HAT) process, leading to the synthesis of pyrrolidines. rsc.org

| Reaction Type | Catalytic System | Key Features |

| C-H Arylation | Photoredox catalyst + Palladium catalyst | Merged catalytic system for direct arylation |

| Minisci-type Radical Alkylation | Photoredox catalyst + Brønsted acid | Generation of α-amino radicals for alkylation |

| Intramolecular Radical Cyclization | Rose Bengal (photoredox catalyst) | Metal-free synthesis of pyrrolidinones |

| Photoenzymatic Synthesis | Photochemical oxyfunctionalization + Biocatalysis | One-pot synthesis of chiral substituted pyrrolidines |

| Benzylic Csp³–H Functionalization | Bromide catalyst + Visible light | Site-selective HAT for pyrrolidine synthesis |

Alkylation and Arylation Strategies to Modify Pyrrolidinyl Carbamates

The modification of the pyrrolidine ring through alkylation and arylation is crucial for generating diverse libraries of compounds for drug discovery and other applications. Various catalytic systems have been developed to achieve these transformations on pyrrolidinyl carbamates and related structures.

Palladium-catalyzed α-arylation is a powerful method for functionalizing the C2 position of the pyrrolidine ring. An enantioselective α-arylation of N-Boc-pyrrolidine has been reported, proceeding through a sparteine-mediated deprotonation followed by coupling with aryl halides. nih.gov This provides access to a wide range of 2-aryl-N-Boc-pyrrolidines in high enantiomeric excess. nih.gov

Iron catalysis offers a complementary approach for the alkylation of aryl carbamates and sulfamates. This method utilizes alkyl Grignard reagents to construct sp²–sp³ carbon-carbon bonds, providing synthetically useful yields across a range of substrates. mdpi.com

The synthesis of N-alkyl and N-aryl pyrrolidines can be achieved through various means. For instance, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides yield N-aryl-2-allyl pyrrolidines. nih.gov A method for the synthesis of N-alkyl-O-alkyl carbamates has also been developed, which involves the reaction of alcohols with carbonyldiimidazole (CDI) to form reactive imidazolium (B1220033) salts that subsequently react with amines like pyrrolidine. researchgate.netrsc.org

Furthermore, visible-light photoredox catalysis has been employed for the C-H alkylation of quinoxalin-2(1H)-ones with various feedstocks, including ethers and cycloalkanes, showcasing the potential of this strategy for modifying heterocyclic systems. researchgate.net A similar photoredox approach has been used for the direct C-H arylation of sulfonamides via a copper-catalyzed radical relay mechanism, which could be conceptually extended to carbamate systems. researchgate.net

| Method | Catalyst/Reagents | Type of Functionalization | Substrate Scope |

| Enantioselective α-Arylation | Palladium / Sparteine | C2-Arylation | N-Boc-pyrrolidine, Aryl halides |

| Alkylation of Aryl Carbamates | Iron catalyst / Grignard reagents | Alkylation | Aryl carbamates and sulfamates |

| Carboamination | Palladium catalyst | N-Arylation and C-Alkylation | γ-(N-Arylamino)alkenes, Vinyl bromides |

| Carbamate Synthesis | Carbonyldiimidazole (CDI) / MeI | N-Alkylation | Alcohols, Pyrrolidine |

| Photoredox C-H Alkylation | Organophotoredox catalyst | C-H Alkylation | Quinoxalin-2(1H)-ones, Ethers, Cycloalkanes |

| Radical Relay C-H Arylation | Copper catalyst | C-H Arylation | Sulfonamides, Arylboronic acids |

Mechanistic Investigations of Reactions Involving Tert Butyl Pyrrolidin 2 Ylcarbamate

Mechanisms of Boc Deprotection

The removal of the Boc group from tert-butyl pyrrolidin-2-ylcarbamate can be accomplished through several distinct mechanistic pathways, primarily categorized as acid-mediated, base-mediated, and oxidative methods. Additionally, unconventional reagents offer alternative deprotection routes.

Acid-Mediated Cleavage Pathways of tert-Butyl Carbamates

Acid-catalyzed deprotection is the most common method for cleaving tert-butyl carbamates. nih.govmasterorganicchemistry.com The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comjk-sci.com

The generally accepted mechanism proceeds through the following steps: masterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Protonation: The process initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. total-synthesis.comcommonorganicchemistry.com

Fragmentation: This protonation event weakens the C-O bond, leading to the fragmentation of the protonated carbamate. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. jk-sci.comcommonorganicchemistry.com

Amine Formation: This decarboxylation yields the free amine, which, under the acidic reaction conditions, is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.comcommonorganicchemistry.com

The generated tert-butyl cation is a reactive intermediate that can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.comacsgcipr.org The formation of gaseous byproducts like carbon dioxide and isobutylene provides a strong thermodynamic driving force for the reaction. total-synthesis.com Kinetic studies have revealed that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the fragmented protonated carbamate. acs.org

Table 1: Common Acids for Boc Deprotection

| Acid | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | masterorganicchemistry.comjk-sci.com |

| Hydrochloric Acid (HCl) | In an aqueous solution or an organic solvent like dioxane | commonorganicchemistry.com |

| Sulfuric Acid | acs.org |

Base-Mediated Cleavage Pathways

While the Boc group is generally considered stable under basic conditions, deprotection can be achieved under specific circumstances, particularly for primary amines or when the nitrogen atom is part of a system that can stabilize a negative charge. nih.govacsgcipr.org This pathway is less common than acid-mediated cleavage but can be advantageous when acid-sensitive functional groups are present in the molecule. acsgcipr.org

Several mechanisms have been proposed for base-mediated Boc deprotection depending on the substrate and conditions: acsgcipr.org

E1cB-type Mechanism: For primary amines, the mechanism can involve deprotonation of the N-H bond by a base, followed by elimination to form an isocyanate, which is then hydrolyzed to the free amine. This is facilitated by electron-withdrawing groups that increase the acidity of the N-H proton. acsgcipr.org

Nucleophilic Acyl Substitution: A strong base or nucleophile (like OH⁻ or RO⁻) can directly attack the carbonyl carbon of the carbamate. This is followed by the departure of the amine as a leaving group, which is more feasible if the resulting amine anion is stabilized (e.g., in indoles or pyrazoles). acsgcipr.org

Common bases used for this purpose include sodium carbonate, sodium tert-butoxide, and cesium carbonate. nih.govacsgcipr.org For example, phenols can be deprotected from their tert-butoxycarbonyl derivatives using weak bases, highlighting the lability of the O-Boc group under these conditions. researchgate.net

Oxidative Deprotection Mechanisms

Although less common, the Boc group is known to be labile under certain oxidative conditions. total-synthesis.com For instance, treatment with reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can lead to the cleavage of a Boc group, although this is more typically associated with the deprotection of p-methoxybenzyl (PMB) ethers. The susceptibility to oxidative cleavage can sometimes result in unexpected side reactions during transformations targeting other parts of the molecule. total-synthesis.com

Unconventional Deprotection Reagents and Proposed Mechanisms

To overcome the limitations of traditional methods, several unconventional reagents have been developed for Boc deprotection, offering milder conditions and greater functional group tolerance.

Oxalyl Chloride: A mild and selective method for the deprotection of N-Boc groups utilizes oxalyl chloride in methanol (B129727) at room temperature. nih.govrsc.orgrsc.org This approach is effective for a wide range of substrates, including those with acid-labile functionalities. rsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. rsc.orgresearchgate.net It is postulated that the reaction is initiated by the interaction of the electrophilic oxalyl chloride with the carbamate, leading to its cleavage. The reaction proceeds efficiently in methanol, while other solvents like chloroform (B151607) give moderate yields or lead to side products. nih.gov

Tris(4-bromophenyl)aminium Radical Cation: The tris(4-bromophenyl)aminium radical cation (often referred to as "Magic Blue") in combination with a hydrosilane, such as triethylsilane, provides a catalytic and mild method for de-tert-butylation. nih.govorganic-chemistry.orgacs.org This transition-metal-free system facilitates the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers. nih.govacs.org The proposed mechanism suggests that the aminium radical cation catalyzes the activation of the Si–H bond of the silane. nih.gov In some cases, the mechanism may involve an initial single-electron oxidation of an enolate derived from the substrate, which then undergoes further reaction. nih.gov This method is valued for its mild conditions and the non-toxic nature of its byproducts. nih.gov

Reaction Mechanisms in Pyrrolidine (B122466) Ring Functionalization

The presence of the N-Boc group influences the reactivity of the pyrrolidine ring. It can direct stereochemistry and modulate the nucleophilicity of the nitrogen atom.

Nucleophilic Substitution Reactions on Substituted Pyrrolidinyl Carbamates

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on a substrate. byjus.commasterorganicchemistry.com In the context of substituted tert-butyl pyrrolidinyl carbamates, these reactions are key to introducing diverse functionalities onto the pyrrolidine scaffold. The mechanism of these reactions, typically SN1 or SN2, is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. youtube.comlibretexts.org

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile (bimolecular). libretexts.orglibretexts.org SN2 reactions proceed with an inversion of stereochemistry at the reaction center due to the requisite backside attack of the nucleophile. youtube.comlibretexts.org For pyrrolidine derivatives, this mechanism is favored with less sterically hindered substrates and strong nucleophiles.

SN1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate (unimolecular) and is favored for substrates that can form stable carbocations (e.g., tertiary halides) and with weaker nucleophiles. youtube.comlibretexts.org

The N-Boc group, being sterically bulky, can influence the accessibility of the reaction center to the incoming nucleophile, potentially disfavoring an SN2 pathway at adjacent carbons. However, its electron-donating character can stabilize a developing positive charge on the ring, which might influence reactions proceeding through carbocation-like transition states.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid (TFA) |

| Hydrochloric acid (HCl) |

| tert-Butyl cation |

| Carbamic acid |

| Carbon dioxide |

| Isobutylene |

| Dichloromethane (DCM) |

| Sulfuric Acid |

| Methane Sulfonic Acid |

| Sodium carbonate |

| Sodium tert-butoxide |

| Cesium carbonate |

| Isocyanate |

| Indole |

| Pyrazole |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| p-Methoxybenzyl (PMB) |

| Oxalyl chloride |

| Methanol |

| Chloroform |

| Tris(4-bromophenyl)aminium radical cation |

Cross-Coupling Reaction Pathways of Pyrrolidinyl Carbamate Derivatives

The cross-coupling of carbamate derivatives, particularly those involving the activation of a relatively inert aryl carbon-oxygen bond, represents a significant challenge in synthetic chemistry. nih.gov Nickel-catalyzed reactions have emerged as a viable pathway for these transformations. For instance, the Suzuki-Miyaura cross-coupling of aryl O-carbamates can be achieved using nickel catalysts, which are effective in activating the C–O bond. nih.gov

The scope of this methodology has been demonstrated with various substrates. Carbamates derived from phenols, as well as more complex structures like 2-naphthol (B1666908) and quinoline, have been successfully cross-coupled with a range of organoboron species. nih.gov This highlights the functional group tolerance and applicability of the method in synthesizing polysubstituted aromatic compounds. nih.gov Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules. nih.gov

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

| Entry | Carbamate Substrate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Naphthyl carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Moderate |

| 2 | Phenolic carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 52 |

| 3 | 3-Pyridyl-carbamate | Various organoboron species | NiCl₂(PCy₃)₂ / K₃PO₄ | Efficient |

| 4 | Quinoline-derived carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | Tolerated |

This interactive table summarizes the outcomes of nickel-catalyzed cross-coupling reactions for various carbamate substrates, based on reported findings. nih.gov

Hydrolytic Cleavage Mechanisms of Carbamate Linkages

The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, and its cleavage is a fundamental transformation. The hydrolytic cleavage of the carbamate linkage in this compound typically occurs under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, the more common pathway involves protonation of the ester oxygen followed by the cleavage of the O-alkyl bond to form a stable tert-butyl carbocation and the unstable carbamic acid of the pyrrolidine, which then rapidly decarboxylates to yield the free amine and carbon dioxide.

Alkaline conditions can also promote the hydrolysis of tert-butyl carbamates. For example, during reaction workups, an alkaline wash can lead to the hydrolytic cleavage of certain carbamate by-products. orgsyn.org The cleavage can also be effected using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at ambient temperature, which provides a safer alternative to other hazardous procedures. organic-chemistry.org This method proceeds via a BAC2 ester cleavage mechanism, initiated by the hydroxide ion derived from KOH. organic-chemistry.org

Mechanistic Insights into Chiral Induction and Stereocontrol

The stereochemical outcome of reactions involving chiral molecules like this compound is determined by the relative energies of the diastereomeric transition states. In enantioselective asymmetric synthesis, the catalyst or chiral auxiliary creates a chiral environment that perturbs the free energy of the transition states, favoring the formation of one enantiomer or diastereomer over the other. wikipedia.org

This enantioselectivity arises from the steric and electronic interactions within the transition state structure. For example, in reactions involving a chiral pyrrolidine moiety, the substituent on the chiral center can sterically hinder one face of the molecule, forcing the incoming reagent to attack from the less hindered face. The analysis of these transition states, often through computational modeling, reveals that the most favorable pathway is the one that minimizes steric clashes and maximizes stabilizing electronic interactions. wikipedia.org In ene reactions catalyzed by a chiral Lewis acid, for instance, the observed enantioselectivity is attributed to steric interactions in the transition state that make one product's transition structure significantly more favorable. wikipedia.org

Lewis acids play a crucial role in enhancing stereocontrol in asymmetric transformations. wikipedia.org By coordinating to a Lewis basic site on the substrate, such as the carbonyl oxygen of the carbamate group, a chiral Lewis acid can create a rigid, well-defined conformational arrangement. rsc.org This rigid complex magnifies the influence of the existing stereocenter, leading to higher facial discrimination and improved stereoselectivity in the reaction. wikipedia.orgrsc.org

Various metals, including titanium, boron, zinc, and aluminum, can serve as the electron-accepting atom in chiral Lewis acids. wikipedia.org The ligands attached to the metal are chiral and often possess multiple Lewis basic sites themselves, allowing for the formation of a stable ring structure with the metal atom. wikipedia.org This structured catalytic environment is key to inducing high levels of asymmetry. wikipedia.orgrsc.org For example, chiral Lewis acid-mediated cascade radical addition-cyclization-trapping reactions have been shown to proceed with good enantio- and diastereoselectivities, furnishing chiral γ-lactams. rsc.org Similarly, the use of Lewis acids like boron trifluoride–diethyl ether can catalyze the reaction of chiral alcohols with isocyanates to form diastereoisomeric carbamates, which is a technique used to determine enantiomeric purity. rsc.org

Catalytic Cycles and Intermediates

A significant advancement in the functionalization of saturated heterocycles is the ruthenium-catalyzed decarbonylative arylation, which can replace an ester group at an sp³ carbon center with an aryl ring. scispace.comnih.govnih.gov This transformation provides direct access to 2-arylpyrrolidines from proline ester derivatives. scispace.comnih.gov

The proposed catalytic cycle for this reaction is initiated by the activation of the ester. nih.gov A directing group, such as an amidine or iminocarbamate derived from the parent amine, is essential for this process. scispace.comnih.gov The mechanism involves the following key steps:

Coordination and Oxidative Addition : The process begins with the coordination of the directing group to the ruthenium catalyst. This facilitates the insertion of the ruthenium metal into the acyl C–O bond of the ester, forming an acyl-ruthenium-alkoxide complex. scispace.comnih.gov

Decarbonylation : The resulting complex undergoes extrusion of carbon monoxide (CO). The directing group plays a second crucial role here by stabilizing a metallacycle intermediate, which facilitates the decarbonylation step. This ensures the formation of the 2-arylated product instead of a ketone, which might otherwise be a competing product. scispace.comnih.gov

Transmetallation : The key ruthenium-alkoxide intermediate then undergoes transmetallation with an arylboronic acid or ester. nih.gov

Reductive Elimination : The final step is the reductive elimination of the desired 2-arylpyrrolidine product, regenerating the active ruthenium catalyst to continue the cycle. nih.gov

This process is highly chemoselective, with the decarbonylative arylation being significantly faster than potential C–H arylation at other positions. nih.gov However, steric hindrance at the α-carbon can prevent decarbonylation, leading to the formation of a ketone instead of the arylated product. scispace.com

Table 2: Key Components in Ruthenium-Catalyzed Decarbonylative Arylation

| Component | Role in Catalytic Cycle | Reference |

|---|---|---|

| Pyrrolidine Ester Derivative | Substrate containing the sp³ center to be arylated. | scispace.com |

| Directing Group (Amidine/Iminocarbamate) | Coordinates to Ru, assists C-O bond insertion, and stabilizes the decarbonylation intermediate. | scispace.com, nih.gov |

| Ru₃(CO)₁₂ | Catalyst precursor. | scispace.com, nih.gov |

| Arylboronic Acid/Ester | Source of the aryl group for transmetallation. | nih.gov, nih.gov |

This interactive table outlines the essential components and their functions in the ruthenium-catalyzed decarbonylative arylation of pyrrolidine derivatives.

Photoredox Catalysis Mechanisms in Pyrrolidine Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. rsc.org While specific studies focusing solely on this compound are not extensively documented, the mechanistic principles can be inferred from studies on similar N-Boc protected pyrrolidines and related N-heterocycles, particularly through reactions like the Minisci-type C-H functionalization. nih.govrsc.org

The Minisci reaction involves the addition of a nucleophilic radical to a protonated heterocycle. researchgate.netprinceton.edu In the context of derivatizing N-Boc-pyrrolidine, a plausible photoredox catalytic cycle is initiated by the excitation of a photocatalyst, such as a ruthenium or iridium complex, upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process.

A proposed mechanism for the C-H alkylation of an N-Boc-pyrrolidine derivative via a photoredox-mediated Minisci-type reaction is as follows:

Photocatalyst Excitation: A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Radical Generation: The excited photocatalyst (PC) can generate the desired alkyl radical (R•) through either an oxidative or reductive quenching pathway. In a reductive quenching cycle, the PC would reduce a radical precursor, which then fragments to form R•. Conversely, in an oxidative quenching cycle, the PC* is oxidized by an electron acceptor, and the resulting oxidized photocatalyst then oxidizes a radical precursor to generate R•.

Substrate Protonation and Radical Addition: The N-Boc-pyrrolidine substrate is protonated under acidic conditions, activating it towards nucleophilic attack. The generated alkyl radical (R•) then adds to the C2 position of the protonated pyrrolidine ring, forming a radical cation intermediate. acs.org

Rearomatization and Catalyst Regeneration: The radical cation is then oxidized by the photocatalyst in its oxidized state (PC+) to form a cationic intermediate and regenerate the ground-state photocatalyst. Subsequent deprotonation of this intermediate yields the C2-alkylated pyrrolidine product.

Recent advancements have also explored the use of chiral phosphoric acids in conjunction with photoredox catalysis to achieve enantioselective Minisci reactions. acs.org In such systems, the chiral acid is believed to control the facial selectivity of the radical addition to the heterocycle through the formation of a structured, hydrogen-bonded assembly in the transition state. acs.org

| Step | Description | Key Intermediates |

| 1 | Photocatalyst absorbs light | PC, PC* |

| 2 | Generation of alkyl radical | Radical precursor, R• |

| 3 | Radical addition to protonated pyrrolidine | Protonated N-Boc-pyrrolidine, Radical cation |

| 4 | Oxidation and deprotonation | Cationic intermediate, Final product |

It is important to note that the efficiency and regioselectivity of such reactions can be influenced by factors such as the nature of the photocatalyst, the radical precursor, the solvent, and the acidity of the medium.

Diels-Alder Cycloaddition Mechanisms of Pyrrolidinyl Carbamate-Containing Dienes

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition reaction used to construct six-membered rings with high stereocontrol. organic-chemistry.org For this compound to participate in a Diels-Alder reaction as the diene component, it must first be converted into a suitable diene. While direct examples are not prevalent in the literature, a plausible synthetic route involves the transformation of the pyrrolidine ring into a diene system. One such method involves a sequence of N-sulfonylazidonation followed by a thermal rearrangement of the resulting sulfamoyl azide (B81097) intermediate, which can lead to the formation of a diene. nih.gov

Once a pyrrolidinyl carbamate-containing diene is formed, its participation in a Diels-Alder reaction with a dienophile proceeds through a pericyclic transition state. The mechanism is governed by the frontier molecular orbitals (FMO) of the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reaction is facilitated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. nih.gov

The key mechanistic features of the Diels-Alder reaction involving a hypothetical pyrrolidinyl carbamate-containing diene are:

Concerted Nature: The formation of the two new sigma bonds occurs in a single, concerted step without the formation of any intermediates. organic-chemistry.org

Stereospecificity: The stereochemistry of the substituents on both the diene and the dienophile is retained in the cycloadduct.

Regioselectivity: The orientation of the addition is predictable based on the electronic nature of the substituents on the diene and dienophile.

Endo Rule: In reactions involving cyclic dienes, the "endo" product, where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene (B86901) product, is often the major product due to favorable secondary orbital interactions in the transition state.

A representative Diels-Alder reaction of a pyrrolidinyl carbamate-containing diene with a generic dienophile is depicted below.

| Feature | Description | Implication for Pyrrolidinyl Diene |

| Reaction Type | [4+2] Cycloaddition | Forms a six-membered ring fused to or containing the pyrrolidine moiety. |

| Mechanism | Concerted, pericyclic | High degree of stereocontrol in the product. |

| FMO Control | HOMO (diene) - LUMO (dienophile) | Reactivity enhanced with electron-donating groups on the pyrrolidinyl diene and electron-withdrawing groups on the dienophile. |

| Stereochemistry | Stereospecific | The configuration of substituents on the starting materials is preserved in the product. |

The presence of the tert-butyl carbamate group on the pyrrolidine ring can influence the electronic properties of the diene system, potentially affecting the reactivity and regioselectivity of the Diels-Alder reaction.

Applications in Advanced Organic Synthesis

Utility as a Protecting Group in Multistep Organic Synthesis

The primary role of tert-butyl pyrrolidin-2-ylcarbamate in many synthetic sequences is derived from the tert-butoxycarbonyl (Boc) group attached to the pyrrolidine (B122466) nitrogen. The Boc group is one of the most common amine-protecting groups in organic synthesis, particularly in peptide chemistry. creative-peptides.combiosynth.comspringernature.com Its function is to temporarily mask the reactivity of the nitrogen atom, preventing it from participating in undesired side reactions while chemical modifications are performed elsewhere in the molecule. creative-peptides.com

The utility of the Boc group stems from its specific chemical properties. It is stable under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, but can be readily removed under moderately to strongly acidic conditions, typically using trifluoroacetic acid (TFA). biosynth.com This selective lability is a cornerstone of its application in complex, multistep syntheses.

Orthogonal protection strategies are fundamental to the synthesis of complex molecules like peptides and oligosaccharides, where multiple functional groups require independent protection and deprotection. nih.gov An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling the stepwise construction of the target molecule. biosynth.com

The Boc group is a key player in many orthogonal schemes. For instance, in solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. In such a strategy, the Fmoc group might protect the α-amino group of an amino acid, while the Boc group protects a side-chain functionality. The Fmoc group can be removed with a base like piperidine (B6355638) to allow for peptide chain elongation, while the Boc group remains intact. The Boc group is then typically removed in the final steps of the synthesis with a strong acid like TFA. creative-peptides.combiosynth.comub.edu

The stability of the Boc group to the basic conditions used for Fmoc removal, and to the reagents used for cleaving other protecting groups like the allyl-based Alloc group (removed by palladium catalysis), makes it an integral component of many orthogonal protection schemes. ub.edu This allows chemists to precisely control which parts of a molecule react at each step of a complex synthesis.

| Protecting Group | Typical Cleavage Reagent | Stability Conditions | Orthogonal Partner Example |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable to base, hydrogenolysis | Fmoc (cleaved by base) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine (base) | Stable to acid | Boc (cleaved by acid) |

| Cbz (Carboxybenzyl) | H₂/Pd (Hydrogenolysis) | Stable to mild acid/base | Boc, Fmoc |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ (Palladium catalysis) | Stable to acid and base | Boc, Fmoc |

Building Block for Complex Heterocyclic Architectures

Beyond its role in protection strategies, this compound and its parent structure, N-Boc-pyrrolidine, are valuable starting materials for the construction of more elaborate heterocyclic systems. The pyrrolidine ring serves as a scaffold that can be functionalized in numerous ways.

The N-Boc protected pyrrolidine ring can be selectively functionalized, particularly at the α-position (C2), to introduce a wide array of substituents. A powerful method for this is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.org This reaction involves the deprotonation of N-Boc-pyrrolidine with a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine (B7772259), followed by transmetalation with zinc chloride and a subsequent palladium-catalyzed Negishi coupling with an aryl bromide. organic-chemistry.orgacs.org This process allows for the creation of a diverse library of 2-aryl-N-Boc-pyrrolidines with high enantiomeric excess. organic-chemistry.org

Similarly, catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine have been developed, enabling the synthesis of various 2-alkylpyrrolidines from racemic α-zincated N-Boc-pyrrolidine and unactivated secondary alkyl halides. acs.org These stereoselective alkylation and arylation reactions transform the simple pyrrolidine core into highly valuable, chirally enriched building blocks for drug discovery and asymmetric synthesis. organic-chemistry.orgmdpi.com

Upon removal of the Boc protecting group, this compound yields 2-aminopyrrolidine. This molecule contains a 1,2-diamine-like structural motif, making it a suitable precursor for the synthesis of various fused heterocyclic systems.

Quinoxaline Derivatives: Quinoxalines are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net The 2-aminopyrrolidine derived from the title compound can act as the diamine component, reacting with various dicarbonyl compounds to form pyrrolo[1,2-a]quinoxalines, which are bridged heterocyclic systems. These compounds are of interest for their wide range of biological activities. nih.govresearchgate.net

Pyrimidinone Derivatives: Pyrimidinones can be synthesized through the condensation of a diamine-containing precursor with reagents like β-ketoesters or dicarbonyl compounds. nih.govrsc.orgbu.edu.egjuniperpublishers.comjuniperpublishers.com The 2-aminopyrrolidine moiety can be incorporated into pyrimidinone-fused systems by reacting with appropriate three-carbon units, leading to complex structures with potential therapeutic applications. nih.gov

Benzimidazole (B57391) Derivatives: The synthesis of benzimidazoles commonly involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by oxidation, or with a carboxylic acid. organic-chemistry.orgresearchgate.netmdpi.comnanobioletters.comnih.gov By analogy, the 1,2-diamine functionality of deprotected this compound can react with aldehydes or carboxylic acid derivatives to form fused pyrrolo-imidazoles, which are structural analogs of benzimidazoles.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry. The pyrrolidine ring is a common component of these complex three-dimensional structures. google.com N-protected proline derivatives, which are structurally related to this compound, are frequently used in the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org

A common strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The azomethine ylide can be generated in situ from the decarboxylative condensation of an α-amino acid like proline or thiaproline with an aldehyde or ketone, such as isatin. nih.govrsc.org This reaction produces spiro-oxindole pyrrolidines with a high degree of stereocontrol, creating up to five stereogenic centers in a single step. nih.gov The pyrrolidine core of this compound can thus be envisioned as a key component in the synthesis of novel spiro-condensed systems for drug discovery. nih.gov

Reagent in Stereoselective Carbon-Carbon Bond Formation

The N-Boc-pyrrolidine framework is not just a passive scaffold but can also actively direct the formation of new stereocenters. As mentioned previously, the enantioselective deprotonation of N-Boc-pyrrolidine at the C2 position, mediated by a chiral ligand such as (-)-sparteine, generates a configurationally stable α-lithiated intermediate. organic-chemistry.orgacs.org

This chiral nucleophile can then react with various electrophiles, such as alkyl halides or aryl halides (in a subsequent palladium-catalyzed coupling), to form new carbon-carbon bonds with high stereoselectivity. organic-chemistry.orgacs.org In this context, the entire N-Boc-pyrrolidine molecule acts as a chiral reagent, transferring its stereochemical information to the newly formed product. This methodology provides a powerful and direct route to enantiomerically enriched 2-substituted pyrrolidines, which are important intermediates in the synthesis of natural products and pharmaceuticals. acs.orgmdpi.com

| Reaction Type | Reagents | Product Type | Key Feature |

| Enantioselective α-Arylation | 1. s-BuLi, (-)-sparteine 2. ZnCl₂ 3. Ar-Br, Pd(OAc)₂, t-Bu₃P·HBF₄ | 2-Aryl-N-Boc-pyrrolidines | High enantioselectivity |

| Enantioselective α-Alkylation | 1. s-BuLi, (-)-sparteine 2. R-X | 2-Alkyl-N-Boc-pyrrolidines | Asymmetric C-C bond formation |

Diels-Alder Cycloadditions Involving Pyrrolidinyl Carbamate-Modified Dienes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the incorporation of pyrrolidine moieties can introduce valuable structural complexity. wikipedia.org Pyrrolidinyl carbamate-modified dienes have been utilized in these cycloaddition reactions to construct intricate molecular frameworks. nih.govmasterorganicchemistry.com

A notable application involves the reaction of dienes derived from pyrrolidine with various dienophiles. The reaction's efficiency can be influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comresearchgate.net For instance, electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

| Diene Component | Dienophile | Key Feature of Product |

| Pyrrolidine-derived diene | Maleic anhydride | Formation of a bicyclic adduct with potential for further functionalization. researchgate.net |

| N-Arylpyrrole | Aryne intermediates | Synthesis of bridged-ring amines. beilstein-journals.org |

| Pyrrolidone-diene | Enals | Asymmetric synthesis of hexahydrofluorenyl bridged-lactone scaffolds. researchgate.net |

Research has demonstrated the use of pyrrolidine-derived dienes in the synthesis of bicyclo[2.2.2]diazaoctane structures, which are core components of several biologically active alkaloids. nih.govnih.gov In one approach, a pyrazinone intermediate derived from a proline derivative undergoes a stereoselective intermolecular Diels-Alder cycloaddition with an acrylate-derived dienophile. nih.gov This strategy provides rapid access to the complex bicyclic core. nih.govnih.gov

Furthermore, skeletal modification of pyrrolidines can lead to the formation of linear dienes. nih.govnih.gov This transformation, involving N-sulfonylazidonation followed by rearrangement, converts the cyclic polar pyrrolidine into a nonpolar linear diene, which can then participate in subsequent reactions. nih.gov

α-Amino Bicycloalkylation Reactions

The introduction of bicycloalkyl groups into organic molecules is of significant interest in medicinal chemistry, as these motifs can serve as bioisosteres for benzene (B151609) rings, often improving the physicochemical properties of drug candidates. rsc.orgnih.gov α-Amino bicycloalkylation reactions provide a direct method for attaching these valuable scaffolds to a nitrogen-containing framework.

Recent advancements have utilized organophotoredox catalysis to facilitate the addition of α-amino radicals, generated from precursors like this compound, to propellanes. rsc.orgnih.govrsc.org This visible-light-enabled reaction proceeds under mild conditions and exhibits a broad substrate scope. rsc.orgnih.gov

The proposed mechanism involves the photocatalyst absorbing light and oxidizing the amine to a radical cation. nih.gov Deprotonation of this radical cation generates an α-amino radical, which then adds to the central bond of the propellane. nih.gov This process results in the formation of a bridgehead bicycloalkyl radical, which can then propagate a chain reaction or be terminated to yield the final product. nih.gov

| Amine Substrate | Bicycloalkane Precursor | Catalyst System | Key Outcome |

| Aniline derivatives | [1.1.1]propellane | Organophotoredox catalyst | Good to excellent yields of α-amino bicyclo[1.1.1]pentanes (BCPs). rsc.orgnih.gov |

| Nicotine | [1.1.1]propellane | Organophotoredox catalyst | Synthesis of a BCP-nicotine derivative, demonstrating applicability to drug molecules. rsc.orgnih.govresearchgate.net |

| Pyrrolidine derivatives | [3.1.1]propellane | Organophotoredox catalyst | Formation of α-amino bicyclo[3.1.1]heptanes (BCHeps). rsc.orgnih.gov |

Experimental and computational studies support a radical chain pathway that is dependent on the stability of the α-amino radical and efficient catalyst turnover. rsc.orgrsc.org The regioselectivity of the reaction is often governed by the stability of the resulting α-amino radical, with abstraction of a C-H bond adjacent to the nitrogen being favored. rsc.orgnih.gov

Decarboxylative Arylation of α-Amino Acids

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds, utilizing readily available carboxylic acids as starting materials. acs.orgnih.gov The decarboxylative arylation of α-amino acids, including proline derivatives protected with a tert-butoxycarbonyl (Boc) group, provides a direct route to valuable benzylic amine structures. acs.orgnih.gov

Visible light-mediated photoredox catalysis has been successfully employed for this transformation. acs.orgnih.gov The reaction typically involves a photocatalyst that, upon excitation, can facilitate both the single-electron oxidation of the α-amino acid and the reduction of an aryl halide. acs.org The resulting carboxyl radical readily extrudes carbon dioxide to form an α-amino radical, which then couples with the aryl partner. nih.gov

| α-Amino Acid | Aryl Coupling Partner | Catalysis | Key Feature |

| N-Boc-proline | 1,4-dicyanobenzene | Photoredox catalysis | Direct conversion of an amino acid derivative to an arylated pyrrolidine. acs.org |

| N-Boc-leucine | 4-bromobenzonitrile | Dual photoredox and nickel catalysis | Enantioselective synthesis of protected benzylic amines. nih.gov |

| Various α-amino acids | Aryl halides | Dual Ir/Ni metallaphotoredox catalysis | Broad substrate scope for both oxidative and reductive decarboxylative arylation. acs.org |

Dual catalytic systems, combining photoredox catalysis with another catalytic cycle such as nickel or palladium catalysis, have expanded the scope and efficiency of these reactions. nih.govnih.govrsc.org For instance, the merger of photoredox and nickel catalysis has enabled the enantioselective decarboxylative arylation of α-amino acids, providing access to chiral benzylic amines with high enantioselectivity. nih.gov Similarly, palladium catalysis has been utilized for the α-arylation of protected amino acids, offering a direct route to α-aryl amino acids. organic-chemistry.org

These methods highlight the utility of this compound and related protected amino acids as versatile starting materials for the synthesis of complex, high-value molecules.

Stereochemical Aspects and Chiral Applications of Tert Butyl Pyrrolidin 2 Ylcarbamate

Stereoselective Synthesis of Enantiopure tert-Butyl Pyrrolidin-2-ylcarbamate Isomers

The synthesis of enantiomerically pure forms of this compound is a cornerstone for its use in chiral applications. Various strategies have been developed, often leveraging the "chiral pool" or employing asymmetric catalytic methods to ensure high enantiopurity.

A predominant method for synthesizing enantiopure pyrrolidine (B122466) derivatives involves starting from readily available and optically pure precursors like L-proline or (S)-pyroglutamic acid. nih.govmdpi.com For instance, (S)-tert-butyl pyrrolidin-2-ylmethylcarbamate can be synthesized from (S)-proline, a naturally occurring chiral amino acid. clearsynth.com This approach capitalizes on the inherent stereochemistry of the starting material to produce the desired enantiomer. Similarly, multi-stage syntheses starting from commercially available Boc-protected trans-4-hydroxy-L-proline can yield complex pyrrolidine derivatives with high stereocontrol. mdpi.com

Biocatalytic methods have also emerged as powerful tools for creating chiral pyrrolidines. Engineered enzymes, such as evolved cytochrome P411 variants, can catalyze intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with excellent enantioselectivity (up to 99:1 enantiomeric ratio) and efficiency. nih.gov Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high analytical yields and enantiomeric excesses greater than 99.5% for both enantiomers. acs.orgnih.gov

Furthermore, transition-metal-catalyzed reactions offer efficient routes. An iridium-catalyzed reductive generation of azomethine ylides from lactams, followed by a [3 + 2] dipolar cycloaddition, produces highly functionalized pyrrolidines. acs.orgnih.gov Another advanced strategy involves a C(sp3)-H activation approach, which allows for a concise and fully stereoselective synthesis of complex pyrrolidine analogs starting from (R)-proline. nih.gov This method has proven highly efficient for creating derivatives with full enantiocontrol. acs.orgnih.gov

The table below summarizes selected stereoselective synthetic methods for pyrrolidine derivatives, highlighting the diversity of approaches to obtain these valuable chiral building blocks.

| Starting Material/Method | Target Pyrrolidine Derivative | Key Transformation | Stereoselectivity | Reference(s) |

| (S)-Proline | (S)-tert-Butyl pyrrolidin-2-ylmethylcarbamate | Utilization of chiral pool | High | clearsynth.com |

| ω-chloroketones | 2-Substituted Pyrrolidines | Transaminase-catalyzed cyclization | >99.5% ee | acs.orgnih.gov |

| Organic Azides | Chiral Pyrrolidines | Engineered Cytochrome P411 C-H Amination | up to 99:1 e.r. | nih.gov |

| (R)-Proline | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | C(sp3)-H Activation/Arylation | Full diastereoselectivity | nih.gov |

| Lactams | Functionalized Pyrrolidines | Iridium-Catalyzed Reductive Azomethine Ylide Cycloaddition | High diastereoselectivity | acs.orgnih.gov |

Chiral Auxiliary and Ligand Development from Pyrrolidine Scaffolds

The rigid, cyclic structure of the pyrrolidine core makes it an ideal scaffold for the development of chiral auxiliaries and ligands, which are instrumental in transferring stereochemical information during a chemical reaction. mdpi.comacs.org The this compound and its derivatives are key starting points for creating these essential tools for asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. numberanalytics.com The pyrrolidine scaffold, derived from sources like proline, is a privileged structure for this purpose. nih.govnih.gov For example, C2-symmetrical 2,5-disubstituted pyrrolidines have been widely used as chiral auxiliaries in a variety of transformations. acs.org

The auxiliary guides the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. The effectiveness of the auxiliary is determined by its ability to create a highly ordered and sterically biased transition state. The development of novel pyrrolidine-based auxiliaries continues to be an active area of research, aiming to optimize efficiency and selectivity for an expanding range of chemical reactions. mdpi.comnih.gov

Pyrrolidine-based structures are central to the design of chiral ligands for transition metal-catalyzed asymmetric reactions. rsc.org These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. mdpi.comnih.gov

The versatility of the pyrrolidine scaffold allows for easy steric and electronic modification, enabling the fine-tuning of the ligand's properties to suit a specific catalytic transformation. mdpi.com For instance, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to synergistically activate both reacting partners through enamine and hydrogen bonding, with the rigid camphor (B46023) moiety acting as a stereocontrolling element. The development of ligands like DuPhos, BINAP, and PHOX, many of which incorporate or are conceptually related to chiral five-membered rings, has been pivotal to the success of asymmetric catalysis. rsc.org More recent strategies focus on "chiral-at-metal" catalysts, where the chirality originates from the arrangement of achiral ligands around the metal center, a field where pyrrolidine derivatives can act as chiral resolving agents or directing groups. rsc.org

Diastereoselective Transformations and Strategies for Control

When a molecule already contains a stereocenter, as in the case of enantiopure this compound, subsequent reactions that create a new stereocenter can lead to the formation of diastereomers. Controlling the diastereoselectivity of these transformations is crucial for synthesizing complex molecules with defined three-dimensional structures. numberanalytics.com

Several strategies are employed to control diastereoselectivity. numberanalytics.com

Substrate Control: The existing stereocenter on the pyrrolidine ring can direct the approach of a reagent. For example, in the copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with a high diastereomeric ratio (>20:1). nih.gov

Reagent Control: The use of chiral reagents, including chiral catalysts or auxiliaries, can override or enhance the directing effect of the substrate's stereocenter. numberanalytics.com For instance, in the synthesis of densely substituted pyrrolidines via [3 + 2] cycloadditions, the use of a chiral N-tert-butanesulfinyl group on the azadiene component directs the formation of specific diastereomers with excellent control. acs.org

Catalyst Control: In asymmetric catalysis, the chiral catalyst is the primary source of stereochemical induction. numberanalytics.com Lewis acid-catalyzed multicomponent reactions can produce highly substituted pyrrolidines with up to three contiguous asymmetric centers in a single, highly diastereoselective operation. nih.gov Similarly, iridium-catalyzed cycloadditions show high regio- and diastereocontrol, which can be tuned by the choice of dipolarophile. nih.gov The protecting group on the pyrrolidine nitrogen can also influence selectivity; carbamates often favor the formation of cis-isomers in certain additions, while other groups may favor the trans-product. acs.org

Computational studies, such as Density Functional Theory (DFT), are increasingly used to understand the origins of diastereoselectivity by modeling the transition states of competing reaction pathways, aiding in the rational design of more selective reactions. nih.gov

Quantification of Stereoselectivity (e.g., Enantiomeric Ratio, Diastereoisomeric Ratio) in Synthetic Processes

The success of a stereoselective synthesis is measured by its ability to produce the desired stereoisomer in excess over other possibilities. This is quantified by the enantiomeric ratio (e.r.) or diastereomeric ratio (d.r.). thieme-connect.de

Enantiomeric Ratio (e.r.) and Enantiomeric Excess (% ee): Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. youtube.comyoutube.com

% ee = |([R] - [S]) / ([R] + [S])| * 100% The enantiomeric ratio (e.r.) is the ratio of the major enantiomer to the minor one (e.g., 99:1). thieme-connect.de The determination of these values is routinely performed using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov This technique separates the enantiomers, allowing for their relative quantification.

Diastereomeric Ratio (d.r.): This ratio quantifies the relative amounts of diastereomers formed in a reaction. It is typically determined from the integration of signals in the ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectrum of the crude product mixture, as diastereomers have distinct NMR spectra. researchgate.netnih.gov Advanced techniques like band-selective pure shift NMR can be used to resolve overlapping signals in crowded spectra, allowing for accurate determination. nih.gov

The table below shows examples of reported stereoselectivity for reactions involving pyrrolidine synthesis.

| Reaction Type | Product Type | Stereoselectivity Achieved | Analytical Method | Reference(s) |

| Intramolecular Aminooxygenation | 2,5-cis-disubstituted pyrrolidines | d.r. > 20:1 | NMR Spectroscopy | nih.gov |

| [3+2] Cycloaddition | Densely substituted pyrrolidines | d.r. up to >95:5 | ¹H NMR | acs.org |

| Asymmetric C-H Functionalization | Functionalized Dihydropyrroles | >20:1 d.r., 97% ee | Chiral HPLC | acs.org |

| Michael Addition | syn-Michael Adducts | up to 97% syn, 94% ee | ¹H NMR, Chiral HPLC | researchgate.net |

| Biocatalytic Cyclization | (R)-2-(p-chlorophenyl)pyrrolidine | >99.5% ee | Chiral GC | acs.orgnih.gov |

Computational and Theoretical Studies of Tert Butyl Pyrrolidin 2 Ylcarbamate Systems

Density Functional Theory (DFT) Calculations on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms and energetics involving pyrrolidine-based compounds. While specific DFT studies on the reaction pathways of tert-butyl pyrrolidin-2-ylcarbamate are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems. DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining activation energies, which are crucial for understanding reaction kinetics.

For instance, in reactions involving the pyrrolidine (B122466) ring, such as N-alkylation or acylation, DFT can be employed to model the nucleophilic attack of the nitrogen atom. The calculations would reveal the geometry of the transition state and the associated energy barrier. Similarly, for reactions involving the carbamate (B1207046) group, such as its removal or modification, DFT can elucidate the step-wise mechanism and the thermodynamic feasibility of the transformation.

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of the tert-butyl carbamate group is presented below. DFT calculations would typically be used to determine the relative energies of the intermediates and transition states.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Hydrolysis of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant + H+ | 0.0 |

| 2 | Protonated Carbamate (Intermediate 1) | -5.2 |

| 3 | Transition State 1 (C-O bond cleavage) | +15.8 |

| 4 | Pyrrolidin-2-ylcarbamic acid + tert-butyl cation (Intermediate 2) | +8.1 |

| 5 | Transition State 2 (Decarboxylation) | +12.3 |

| 6 | 2-Aminopyrrolidinium + CO2 (Products) | -10.5 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific experimental or detailed computational verification for this compound is required.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.gov These simulations track the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior. For a molecule with a five-membered pyrrolidine ring and a bulky tert-butyl group, multiple low-energy conformations are expected to exist.

MD simulations can identify the predominant conformers in different solvent environments and at various temperatures. This information is crucial for predicting reactivity, as the accessibility of reactive sites can be conformation-dependent. For example, the orientation of the N-H bond of the carbamate and the lone pair of the pyrrolidine nitrogen can influence their respective nucleophilicity.

A typical MD simulation would involve solvating the molecule in a box of water or another relevant solvent and then simulating its motion for a duration of nanoseconds to microseconds. Analysis of the trajectory can reveal the population of different ring puckers and the rotational state of the carbamate group.

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation

| Conformer | Pyrrolidine Ring Pucker | Carbamate Orientation | Population (%) |

| 1 | Cγ-exo | anti | 45 |

| 2 | Cγ-endo | anti | 30 |

| 3 | Cγ-exo | syn | 15 |

| 4 | Cγ-endo | syn | 10 |

Note: The data in this table is for illustrative purposes. The actual conformational distribution would depend on the force field used and the simulation conditions.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and selectivity of organic molecules. For this compound, these models can help to identify the most likely sites for electrophilic or nucleophilic attack and to rationalize the stereochemical outcome of reactions.

Frontier Molecular Orbital (FMO) theory is a common approach used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the site of nucleophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the site of electrophilic attack. For this compound, the HOMO is typically localized on the pyrrolidine nitrogen and the carbamate nitrogen, suggesting these are the primary nucleophilic centers. The LUMO, in the case of a reaction with an electrophile, would depend on the nature of the attacking species.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show negative potential around the oxygen atoms of the carbamate and the nitrogen atoms, confirming their nucleophilic character.

Conformational Analysis and Stereoelectronic Effects within the Pyrrolidine Ring